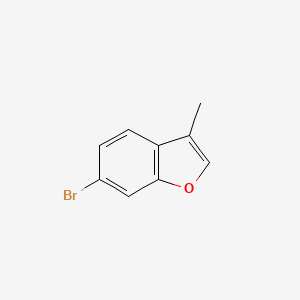

6-Bromo-3-methylbenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBVNCWGSQKOAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311105 | |

| Record name | 6-Bromo-3-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33118-86-4 | |

| Record name | 6-Bromo-3-methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33118-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-3-methylbenzofuran: Properties, Synthesis, and Applications

Introduction: The Benzofuran Scaffold and the Strategic Importance of 6-Bromo-3-methylbenzofuran

The benzofuran motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals. Its unique electronic and structural properties allow for diverse interactions with biological targets. Within this important class of heterocycles, this compound emerges as a particularly valuable building block for researchers, scientists, and drug development professionals.

The strategic placement of a bromine atom at the 6-position and a methyl group at the 3-position imparts a unique combination of reactivity and structural features. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for molecular diversification. Simultaneously, the methyl group at the C3 position influences the molecule's steric and electronic profile, which can be crucial for modulating biological activity. This guide provides an in-depth exploration of the core physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and applications of this compound, offering a technical resource for its effective utilization in research and development.

Part 1: Core Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of reproducible scientific research. The identity and purity of this compound are established through a combination of its physical properties and spectroscopic data.

Physicochemical Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrO | [1] |

| Molecular Weight | 211.06 g/mol | [1] |

| CAS Number | 33118-86-4 | [1][2] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥98% | [1][2] |

| Boiling Point | ~234-236 °C (Predicted/Estimated for related structures) | [3][4] |

| Density | ~1.6 g/cm³ (Predicted for related structures) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [3] |

| InChIKey | OYBVNCWGSQKOAH-UHFFFAOYSA-N | [2] |

Spectroscopic Fingerprint for Structural Verification

Spectroscopic analysis is indispensable for confirming the structure of this compound. Below are the expected spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. For this compound, dissolved in a standard solvent like CDCl₃, the following proton signals (chemical shifts, δ, in ppm) are anticipated:

-

Aromatic Protons (H4, H5, H7): Signals typically appear in the range of δ 7.2-7.8 ppm. The exact splitting patterns (singlet, doublet, doublet of doublets) depend on the coupling between adjacent protons. The proton at C7 (adjacent to the bromine) and the proton at C5 will likely appear as doublets, while the proton at C4 would be a doublet of doublets due to coupling with both H5 and the furan proton.

-

Furan Proton (H2): A singlet or a quartet (if coupled to the methyl group) around δ 7.2-7.5 ppm.

-

Methyl Protons (C3-CH₃): A singlet or a doublet appearing further upfield, typically around δ 2.2-2.5 ppm.[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key expected chemical shifts are:

-

Aromatic and Furan Carbons: Multiple signals between δ 110-160 ppm. The carbon atom attached to the bromine (C6) will be influenced by the halogen's electronegativity.

-

Methyl Carbon (C3-CH₃): A signal in the upfield region, typically around δ 10-15 ppm.

FTIR (Fourier-Transform Infrared Spectroscopy): Infrared spectroscopy identifies the functional groups present. The FTIR spectrum of this compound is expected to show characteristic absorption bands (in cm⁻¹):

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic, methyl): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic and furan ring): ~1450-1600 cm⁻¹

-

C-O-C stretching (ether linkage in the furan ring): A strong band around 1050-1250 cm⁻¹

-

C-Br stretching: A characteristic band in the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, this compound will exhibit a characteristic molecular ion peak (M⁺) cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity at m/z 210 and 212 would be expected, confirming the presence of a single bromine atom.

Part 2: Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application as a synthetic intermediate.

Synthesis Workflow

While numerous methods exist for constructing the benzofuran core, a common and effective strategy involves the cyclization of an appropriately substituted phenol. A plausible synthetic route to this compound starts from 4-bromophenol.

The C3-Methyl Group: A Site for Functionalization While less reactive than the C6-bromo position, the methyl group at C3 is not inert. It can undergo radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator, to form a bromomethyl group. This newly installed functional group is a potent electrophile, readily participating in nucleophilic substitution reactions to introduce a variety of side chains.

Part 3: Applications in Drug Development and Research

The benzofuran scaffold is a wellspring of pharmacological activity. Derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. [6] this compound is a strategic starting material for accessing novel derivatives with enhanced or tailored biological profiles. For instance, research has shown that certain 3-methylbenzofuran derivatives exhibit potent antitumor activity against non-small cell lung cancer cell lines. Furthermore, the introduction of halogen atoms, such as bromine, into the benzofuran system has been shown to increase the cytotoxicity of compounds against various cancer cell lines, including leukemia and cervix carcinoma. [7] The primary role of this compound in this context is as a versatile intermediate. Drug development programs can utilize its reactivity to rapidly synthesize a library of analogues where different groups are appended at the 6-position via cross-coupling. These libraries are then screened for biological activity, allowing researchers to efficiently map the structure-activity relationships and identify lead compounds for further optimization.

Part 4: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical utility of this compound, a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This reaction is a cornerstone of modern medicinal chemistry for creating biaryl structures.

Objective: To synthesize 6-Aryl-3-methylbenzofuran from this compound and an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Argon or Nitrogen gas supply

Protocol Workflow:

Step-by-Step Procedure:

-

Reaction Setup and Reagent Charging:

-

To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

-

Causality: Flame-drying the glassware removes adsorbed water, which can interfere with the catalyst and side reactions. The excess of boronic acid and base ensures the complete consumption of the limiting aryl bromide.

-

-

Solvent Addition and Degassing:

-

Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

-

Causality: The palladium(0) species in the catalytic cycle is sensitive to oxygen and can be oxidized to an inactive state. Degassing the vessel and maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency. [8] * Via syringe, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio).

-

Causality: The solvent system is chosen to dissolve both the organic and inorganic reagents. Water is often crucial for the transmetalation step of the Suzuki reaction mechanism. [7]

-

-

Catalyst Addition:

-

Briefly remove the septum and add the Pd(dppf)Cl₂ catalyst (0.03 eq) to the flask against a positive flow of inert gas.

-

Causality: The pre-catalyst, Pd(dppf)Cl₂, is reduced in situ to the active Pd(0) species that enters the catalytic cycle. [9]Adding it last, under an inert atmosphere, minimizes its exposure to air.

-

-

Reaction Monitoring:

-

Place the sealed flask in a preheated oil bath at 85-100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, sampling the reaction mixture periodically (e.g., every hour). The reaction is typically complete within 4-12 hours.

-

Self-Validation: TLC analysis allows for a visual confirmation of the consumption of the starting material (this compound) and the appearance of a new, typically more non-polar, product spot.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water and then brine.

-

Causality: The aqueous washes remove the inorganic base (K₂CO₃) and boron byproducts. The brine wash helps to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Self-Validation: The final, purified product should be characterized by NMR and Mass Spectrometry to confirm its structure and assess its purity, comparing the data to the expected values.

-

Conclusion

This compound is a high-value chemical scaffold that serves as a versatile and powerful tool for organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity, particularly at the C6-bromo position, provide researchers with a reliable platform for the design and synthesis of novel molecules. By leveraging established protocols, such as the Suzuki-Miyaura cross-coupling, scientists can efficiently generate diverse libraries of benzofuran derivatives for screening in drug discovery programs, accelerating the journey toward new therapeutic agents.

References

-

Royal Society of Chemistry. Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. 2020. Available from: [Link]

-

LookChem. 6-Bromobenzofuran. Available from: [Link]

-

N-Ro Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2022. Available from: [Link]

- Al-Sanea, M. M., et al. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 2022.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). Available from: [Link]

-

SpectraBase. 6-bromo-2,3-diphenyl-7-methylbenzofuran - Optional[FTIR] - Spectrum. Available from: [Link]

-

ChemChart. 6-bromo-2,3-dihydrobenzofuran (189035-22-1). Available from: [Link]

-

ResearchGate. Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 1, (b) 6-(2-aminopropyl)-2,3- dihydrobenzofuran HCl 2, and (c) 3,4-methylenedioxyamphetamine HCl 3. Available from: [Link]

-

PubChem. 6-Bromo-3-methyl-2-hexanone. National Center for Biotechnology Information. Available from: [Link]

-

SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

PubChem. 3-Methylbenzofuran. National Center for Biotechnology Information. Available from: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

-

NIST. Benzofuran. NIST Chemistry WebBook. Available from: [Link]

-

Purdue University. assignment of the 13c nmr resonances in trialkyl- phosphines from spin-lattice relax. Available from: [Link]

-

NIST. Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. NIST Chemistry WebBook. Available from: [Link]

-

NIST. Benzofuran, 2,3-dihydro-2,2,6-trimethyl-. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. 6-bromo-2,3-dihydrobenzofuran (189035-22-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. rsc.org [rsc.org]

- 6. 6-Bromo-3-methyl-2-hexanone | C7H13BrO | CID 13551528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Yoneda Labs [yonedalabs.com]

Spectroscopic data for 6-Bromo-3-methylbenzofuran (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-3-methylbenzofuran

Foreword: The Imperative of Spectroscopic Diligence

In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. The benzofuran scaffold is a privileged heterocyclic motif, appearing in numerous natural products and pharmacologically active compounds.[1] The targeted introduction of a bromine atom and a methyl group, as in this compound (CAS: 33118-86-4), creates a versatile intermediate for further chemical modification.[2] Its utility, however, is entirely dependent on the unambiguous confirmation of its structure. The absence of readily available, published experimental spectra for this specific compound necessitates a rigorous, predictive approach grounded in first principles and validated by data from analogous structures.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the process of spectral interpretation, explain the rationale behind analytical choices, and establish a self-validating framework for researchers. The data herein are predicted based on established principles of spectroscopy and computational models, cross-referenced with empirical data from structurally similar compounds. This document serves as both a predictive reference and a methodological guide for scientists working with this or related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information on the substitution pattern and the electronic environment of each atom.

Predicted ¹H and ¹³C NMR Data

The chemical shifts (δ) are predicted for a solution in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[3] Predictions are derived from computational models and comparison with known benzofuran analogs.[4][5]

Table 1: Predicted NMR Spectroscopic Data for this compound

| Assignment | ¹H NMR (Predicted) δ (ppm), Multiplicity, Coupling Constant J (Hz) | ¹³C NMR (Predicted) δ (ppm) | Rationale for Prediction |

| H-2 | 7.45 (q, J ≈ 1.0) | - | The proton at position 2 is coupled to the methyl group protons at position 3, resulting in a narrow quartet. Its chemical shift is in the typical range for protons on the furan ring of a benzofuran. |

| -CH₃ | 2.20 (d, J ≈ 1.0) | 9.5 | The methyl protons are coupled to H-2, resulting in a doublet. The upfield shift is characteristic of a methyl group on an electron-rich furan ring. The corresponding carbon signal is also shifted significantly upfield. |

| H-4 | 7.55 (d, J ≈ 8.5) | 124.0 | This aromatic proton shows a standard ortho-coupling to H-5. Its downfield shift is influenced by the adjacent oxygen atom of the furan ring. |

| H-5 | 7.30 (dd, J ≈ 8.5, 1.8) | 126.5 | H-5 is split by H-4 (ortho-coupling) and H-7 (meta-coupling), resulting in a doublet of doublets. |

| H-7 | 7.60 (d, J ≈ 1.8) | 114.0 | H-7 shows a small meta-coupling to H-5. The significant downfield shift is due to the deshielding effect of the adjacent bromine atom. |

| C-2 | - | 143.5 | Vinylic carbon adjacent to the oxygen atom; its chemical shift is characteristically downfield. |

| C-3 | - | 115.0 | Vinylic carbon bearing the methyl group. |

| C-3a | - | 129.0 | Bridgehead carbon, part of the aromatic system. |

| C-4 | - | 124.0 | Aromatic CH carbon. |

| C-5 | - | 126.5 | Aromatic CH carbon. |

| C-6 | - | 115.5 | Aromatic carbon directly bonded to the electronegative bromine, causing a characteristic shift.[6] |

| C-7 | - | 114.0 | Aromatic CH carbon adjacent to the C-Br bond. |

| C-7a | - | 154.0 | Bridgehead carbon bonded to the furan oxygen, resulting in a significant downfield shift. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve ~10-15 mg of this compound (purity >98%) in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS. The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.[7]

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse experiment.

-

Set a spectral width of 16 ppm, centered at approximately 6 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of 240 ppm, centered at approximately 120 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire at least 1024 scans due to the low natural abundance of the ¹³C isotope.[8]

-

-

Data Processing: Apply an exponential multiplying factor (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Logical Workflow for NMR Analysis

The process of analyzing NMR data follows a logical sequence from initial prediction to final structural confirmation.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for rapidly confirming the presence of key functional groups.

Predicted IR Absorption Data

The following table summarizes the predicted characteristic vibrational frequencies for this compound.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Interpretation |

| 3100-3000 | C-H stretch (aromatic & vinylic) | Medium | Confirms the presence of the benzofuran ring system. |

| 2920 | C-H stretch (methyl) | Medium-Weak | Indicates the aliphatic C-H bonds of the methyl group. |

| 1610, 1580, 1470 | C=C stretch (aromatic ring) | Strong-Medium | These absorptions are characteristic of the benzene portion of the molecule. |

| 1250 | C-O-C stretch (aryl ether) | Strong | A strong band in this region is a key indicator of the furan ether linkage.[9] |

| 880, 810 | C-H bend (out-of-plane) | Strong | The pattern of these bands can help confirm the substitution pattern on the benzene ring. |

| ~600 | C-Br stretch | Medium-Weak | The presence of a carbon-bromine bond is indicated by absorption in the low-frequency region. |

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for liquid samples as it requires minimal sample preparation.

-

Sample Application: Apply a single drop of neat this compound liquid directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 32 scans to achieve an excellent signal-to-noise ratio.

-

-

Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound, the presence of bromine provides a highly distinctive isotopic signature.

Predicted Mass Spectrometry Data (Electron Ionization)

Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a structural fingerprint.

Table 3: Predicted Major Mass Fragments and Their Interpretation

| m/z (mass-to-charge) | Proposed Fragment | Interpretation |

| 210 / 212 | [M]⁺• (Molecular Ion) | The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[10] This confirms the molecular formula C₉H₇BrO. |

| 209 / 211 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation for aromatic compounds. This is particularly noted in 3-substituted benzofurans.[11] |

| 195 / 197 | [M-CH₃]⁺ | Loss of the methyl group radical from the molecular ion. |

| 131 | [M-Br]⁺ | Loss of the bromine radical, resulting in the 3-methylbenzofuran cation. This is a very common and expected fragmentation. |

| 103 | [M-Br-CO]⁺ | Subsequent loss of a carbon monoxide (CO) molecule from the [M-Br]⁺ fragment, a characteristic fragmentation pathway for benzofurans.[12] |

Logical Workflow: Fragmentation Pathway

The high-energy electron beam in an EI source initiates a cascade of fragmentation events that can be logically mapped.

Caption: Predicted major fragmentation pathway for this compound under EI conditions.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing this compound, as it ensures sample purity prior to mass analysis.

-

Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

-

GC Method:

-

Column: Use a standard nonpolar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the sample solution with a split ratio of 50:1.

-

Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Acquisition: Acquire data in full scan mode to capture all fragment ions.

-

Conclusion

The structural characterization of this compound can be confidently achieved through a synergistic application of NMR, IR, and MS. While this guide is based on predictive data, it provides a robust framework for what researchers should expect to observe. The key identifying features are: the distinctive four-proton aromatic system and methyl group signals in the ¹H NMR; the nine unique carbon signals in the ¹³C NMR; a strong aryl ether C-O stretch in the IR; and the characteristic Br isotopic pattern in the mass spectrum, followed by the loss of Br and CO. Adherence to the outlined protocols will ensure the generation of high-quality, reliable data for the definitive confirmation of this valuable chemical intermediate.

References

-

Royal Society of Chemistry. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 5, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for "A mild and efficient one-pot synthesis of benzoates from aromatic aldehydes and alcohols". [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for "Zinc bromide as an efficient catalyst for the oxidation of N-methyl amines to N-methyl amides". [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][13][14]oxazine. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). CAS Reg. No. 3257-49-6. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0175806). Retrieved January 5, 2026, from [Link]

-

ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

-

NIST. (n.d.). Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

University of Wisconsin. (2013). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

-

PubChem. (n.d.). 3-Methylbenzofuran. Retrieved January 5, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H NMR spectra. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). Benzofuran, 3-methyl-. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromo-3-methyl-2-hexanone. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). Benzofuran. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

NIST. (n.d.). Benzofuran. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Retrieved January 5, 2026, from [Link]

Sources

- 1. impacts.wiki [impacts.wiki]

- 2. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. iChemLabs | News > Spectroscopy + ChemDoodle 3 [ichemlabs.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. NP-MRD: 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0245460) [np-mrd.org]

- 10. Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. Welcome to the NIST WebBook [webbook.nist.gov]

Navigating the Synthesis and Characterization of 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6): An In-depth Technical Guide

A Note on the Topic: Initial searches for CAS number 33118-86-4 yielded limited publicly available information, suggesting it may be a less common or incorrectly cited compound. However, extensive data was found for the structurally significant pharmaceutical intermediate, 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) . This guide will focus on this well-documented compound, which is crucial in the synthesis of various therapeutic agents.

Introduction: The Significance of 4-Amino-2-(trifluoromethyl)benzonitrile

4-Amino-2-(trifluoromethyl)benzonitrile is a key building block in medicinal chemistry and pharmaceutical manufacturing.[1] Its structure, featuring an aminobenzonitrile core with a trifluoromethyl group, makes it a versatile precursor for synthesizing complex molecules, most notably non-steroidal androgen receptor modulators like Bicalutamide, an important anti-cancer drug.[2][3][4] The trifluoromethyl group enhances the metabolic stability and binding affinity of the final drug molecule, making this intermediate highly valuable in drug development.[5] This guide provides a detailed overview of a common and scalable synthesis route for this compound and the analytical techniques employed for its comprehensive characterization.

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile: A Step-by-Step Approach

A robust and industrially scalable synthesis of 4-amino-2-(trifluoromethyl)benzonitrile often starts from m-trifluoromethyl fluorobenzene. This multi-step process is designed for high purity and yield.[6][7]

Synthetic Pathway Overview

The synthesis can be logically divided into three primary stages:

-

Regioselective Bromination: Introduction of a bromine atom at a specific position on the starting material.

-

Cyanation: Replacement of the bromine atom with a nitrile group.

-

Amination: Substitution of the fluorine atom with an amino group to yield the final product.

The overall synthetic scheme is illustrated in the diagram below.

Caption: Synthetic pathway for 4-Amino-2-(trifluoromethyl)benzonitrile.

Detailed Experimental Protocol

-

Protocol:

-

Charge a reactor with m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

-

Initiate mixing and heat the mixture to reflux.

-

Add dibromohydantoin in portions over a period of time.

-

Upon completion, quench the reaction by pouring it into an ice-water solution to precipitate the product.

-

Isolate the solid product, 4-fluoro-2-(trifluoromethyl)bromobenzene, by filtration and wash with water.

-

-

Expert Insight: The use of dibromohydantoin as the brominating agent and the acidic medium (sulfuric and acetic acid) facilitates the regioselective bromination at the position para to the fluorine atom. This selectivity is crucial for the subsequent reaction steps.

-

Protocol:

-

In a separate reactor, heat quinoline and cuprous cyanide to reflux under stirring.

-

Slowly add the 4-fluoro-2-(trifluoromethyl)bromobenzene obtained from the previous step to the refluxing mixture.

-

Continue to reflux for approximately 22 hours.[6]

-

After the reaction is complete, use steam distillation to isolate the 4-fluoro-2-(trifluoromethyl)benzonitrile.

-

-

Expert Insight: This reaction is a classic Rosenmund-von Braun reaction. Cuprous cyanide is the reagent of choice for converting aryl halides to nitriles. Quinoline acts as a high-boiling solvent that can withstand the high temperatures required for this reaction.

-

Protocol:

-

Dissolve the 4-fluoro-2-(trifluoromethyl)benzonitrile in ethanol in a sealed pressure reactor.

-

Introduce liquid ammonia into the reactor.

-

Heat the sealed reactor to 120°C and maintain this temperature for about 8 hours.[7]

-

Cool the reactor and vent the excess ammonia.

-

The crude product, 4-amino-2-(trifluoromethyl)benzonitrile, is obtained after solvent evaporation.

-

Recrystallize the crude product from toluene to obtain the final product with high purity.[7]

-

-

Expert Insight: The nucleophilic aromatic substitution of the activated fluorine atom by ammonia yields the desired amino group. The reaction is carried out under pressure and elevated temperature to facilitate the substitution. The final recrystallization step is critical for achieving the high purity required for pharmaceutical applications.[8]

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 4-amino-2-(trifluoromethyl)benzonitrile. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the final product.

Caption: Workflow for the characterization of 4-Amino-2-(trifluoromethyl)benzonitrile.

Spectroscopic and Chromatographic Data

| Technique | Purpose | Expected Observations |

| FTIR Spectroscopy | Identification of functional groups | Characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile group), and C-F stretching (trifluoromethyl group).[9] |

| ¹H NMR Spectroscopy | Structural confirmation and proton environment | Signals corresponding to the aromatic protons and the protons of the amino group.[9][10] |

| ¹³C NMR Spectroscopy | Carbon skeleton confirmation | Resonances for the aromatic carbons, the nitrile carbon, and the carbon of the trifluoromethyl group.[9] |

| Mass Spectrometry (GC-MS) | Molecular weight and formula confirmation | A molecular ion peak corresponding to the molecular weight of C₈H₅F₃N₂ (186.13 g/mol ).[9][11] |

| HPLC/GC Analysis | Purity determination | A major peak corresponding to the product, with purity typically ≥99%.[7][8][12] |

Detailed Analytical Protocols

-

Objective: To determine the purity of the final product.

-

Method: A reverse-phase HPLC method is typically used.[12]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[12]

-

Detection: UV detection at a wavelength where the analyte has strong absorbance.

-

-

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Objective: To confirm the presence of key functional groups.

-

Method: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[9]

-

Data Interpretation: The resulting spectrum is compared with reference spectra to identify characteristic absorption bands.

-

Objective: To elucidate the precise molecular structure.

-

Method: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using ¹H and ¹³C NMR spectroscopy.

-

Data Interpretation: The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the connectivity of atoms in the molecule.

-

Objective: To confirm the molecular weight and elemental composition.

-

Method: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds.

-

Data Interpretation: The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight. The fragmentation pattern can provide additional structural information. The top peak is observed at m/z 186.[9]

Conclusion

The synthesis and characterization of 4-amino-2-(trifluoromethyl)benzonitrile require precise control over reaction conditions and a comprehensive analytical approach to ensure the high purity and quality demanded by the pharmaceutical industry. The described multi-step synthesis from m-trifluoromethyl fluorobenzene is a proven and scalable method. The rigorous characterization using a combination of spectroscopic and chromatographic techniques provides a self-validating system to confirm the identity and purity of this critical intermediate, thereby ensuring its suitability for the synthesis of life-saving medications.

References

- Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.

- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

- 4-Amino-2-(trifluoromethyl)benzonitrile synthesis.ChemicalBook.

- 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170.PubChem.

- 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) MS spectrum.ChemicalBook.

- 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6)IR1.ChemicalBook.

- Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile.Benchchem.

- Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- 4-Amino-2-(trifluoromethyl)benzonitrile.SIELC Technologies.

- 4-Amino-2-(trifluoromethyl)benzonitrile.ChemicalBook, CAS 654-70-6.

- CAS 144873-97-2 Boronic acid, b-[2-[1-(triphenylmethyl)-1h-tetrazol-5-yl]phenyl]-Autech Industry Co., Ltd.

- 4-Amino-2-(trifluoromethyl)benzonitrile, 97% 1 g.Thermo Scientific Chemicals.

- 4-Amino-2-(trifluoromethyl)benzonitrile 97 654-70-6.Sigma-Aldrich.

- 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) 1H NMR spectrum.ChemicalBook.

- 4-Amino-2-(trifluoromethyl)benzonitrile, 97% 1 g.Thermo Scientific Chemicals.

- The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing.EASTFINE.

- 4-Amino-2-(trifluoromethyl)benzonitrile.Svaklifesciences, Cas no:654-70-6.

- 4-Amino-2-(trifluoromethyl)benzonitrile, 97% 5 g.Thermo Fisher Scientific.

- 4-Amino-2-(trifluoromethyl)benzonitrile.Jinma Pharma(Wuhan) Co., Ltd.

- 24410-50-2 | 3,6-Dimethylbenzofuran.AiFChem.

- 4-Amino-2-(trifluoromethyl)benzonitrile, 97% 1 g.Thermo Scientific Chemicals | Fisher Scientific.

- Top 8 CAS No. 654-70-6 in the UK: Why 4-Amino-2-(trifluoromethyl)

Sources

- 1. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 2. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 [chemicalbook.com]

- 3. :: 4-Amino-2-(trifluoromethyl)benzonitrile | Cas no:654-70-6 | Svaklifesciences :: [svaklifesciences.com]

- 4. 4-Amino-2-(trifluoromethyl)benzonitrile [jmapharma.com]

- 5. nbinno.com [nbinno.com]

- 6. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 8. Top 8 CAS No. 654-70-6 in the UK: Why 4-Amino-2-(trifluoromethyl)benzonitrile is the Foundation of Advanced Oncology [eastfine.net]

- 9. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) 1H NMR [m.chemicalbook.com]

- 11. 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) MS spectrum [chemicalbook.com]

- 12. 4-Amino-2-(trifluoromethyl)benzonitrile | SIELC Technologies [sielc.com]

Biological Activity of Novel 6-Bromo-3-methylbenzofuran Derivatives

An In-depth Technical Guide

Abstract

The benzofuran scaffold is a privileged heterocyclic motif renowned for its presence in numerous biologically active natural products and synthetic compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This technical guide focuses on the biological potential of a specific, synthetically promising class: 6-Bromo-3-methylbenzofuran derivatives . The strategic introduction of a bromine atom at the 6-position and a methyl group at the 3-position can significantly modulate the molecule's physicochemical properties, influencing its pharmacokinetic profile and target engagement. This document provides a comprehensive overview of the synthesis, in-depth experimental protocols for evaluating biological activity, and an analysis of the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a bicyclic system composed of a fused benzene and furan ring, serves as a cornerstone for the design of novel therapeutic agents.[3][6] Its rigid structure and electron-rich nature provide an ideal framework for interacting with various biological targets. The versatility of the benzofuran core allows for substitutions at multiple positions, enabling chemists to fine-tune its properties for enhanced efficacy and selectivity.[7]

The Strategic Importance of 6-Bromo and 3-Methyl Substitutions

-

The 6-Bromo Group: The introduction of a halogen, such as bromine, is a well-established strategy in medicinal chemistry.[7] The bromine atom at the 6-position can enhance biological activity through several mechanisms. It increases lipophilicity, which can improve membrane permeability. Furthermore, bromine can act as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions and can form halogen bonds with biological targets, thereby increasing binding affinity.[8][9] Studies consistently show that halogenation of the benzofuran ring can lead to a significant increase in anticancer and antimicrobial activities.[10][11]

-

The 3-Methyl Group: Substitution at the C-3 position has been shown to be critical for imparting specificity and potency.[2] The 3-methyl group can influence the molecule's conformation and provide crucial steric and electronic interactions within a target's binding pocket, impacting the overall biological response.

The combination of these two substituents on the benzofuran scaffold creates a class of compounds with significant potential for drug discovery.

Synthesis of this compound Derivatives

The synthesis of functionalized benzofurans is a well-trodden path in organic chemistry. While numerous methods exist, a common approach for generating 3-methylbenzofuran derivatives involves the reaction of substituted phenols with α-haloketones. For 6-bromo derivatives, the synthesis can either start from a pre-brominated phenol or involve a later-stage bromination of the benzofuran core.

A representative synthetic pathway to access key intermediates for this class of compounds is outlined below. The rationale behind this approach is its modularity, allowing for the introduction of diverse functionalities to explore structure-activity relationships.

Caption: Generalized synthetic workflow for this compound derivatives.

Anticancer Activity

Benzofuran derivatives have emerged as potent anticancer agents, often exhibiting lower toxicity profiles compared to traditional chemotherapeutics.[3][7] Their mechanisms of action are diverse, including the inhibition of key kinases, disruption of tubulin polymerization, and induction of apoptosis.[12] The presence of a bromine atom has been specifically linked to enhanced cytotoxic activity against various cancer cell lines.[8]

Experimental Evaluation: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of novel compounds.[13] It measures the metabolic activity of cells, which correlates with cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells.[15]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations.

-

Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[14] Viable cells will form visible purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well.

-

Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Caption: Standard workflow for the MTT cytotoxicity assay.

Data Interpretation and Structure-Activity Relationship (SAR)

The anticancer efficacy of benzofuran derivatives is highly dependent on their substitution patterns. For this compound derivatives, SAR studies are crucial for lead optimization.

| Compound Class | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |

| Bromo-benzofuran | 3-methyl, 6-bromo, 2-aryl | HCT116 (Colon) | 3.27 | [10] |

| Bromo-benzofuran | 3-methyl, 6-bromo, 2-heterocycle | A549 (Lung) | 1.48 | [10][17] |

| Halogenated Benzofuran | 3-bromomethyl | K562 (Leukemia) | 5.0 | [7] |

| Halogenated Benzofuran | 3-bromomethyl | HL60 (Leukemia) | 0.1 | [7] |

Table 1: Representative cytotoxic activities of bromo-benzofuran derivatives against various cancer cell lines. Data is synthesized from studies on structurally related compounds to illustrate potential efficacy.

Key SAR Insights:

-

Position of Bromine: The position of the halogen on the benzofuran ring is a critical determinant of biological activity.[7]

-

Substituents at C-2: The nature of the substituent at the C-2 position is crucial for cytotoxic activity. Aromatic and heterocyclic rings often confer high potency.[7]

-

Hybrid Molecules: Hybrid molecules that couple the benzofuran core with other pharmacophores like oxadiazole or triazole have emerged as potent cytotoxic agents.[10]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[18] Benzofuran derivatives have shown significant promise as antimicrobial agents against a broad spectrum of bacteria and fungi.[2][5] Halogenation, particularly at the 5- or 6-position, has been shown to enhance antimicrobial potency.[11]

Experimental Evaluation: Broth Microdilution Method

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[21]

-

Preparation of Inoculum:

-

Culture the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar plate.

-

Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22]

-

Dilute this suspension to achieve the final target inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the assay wells.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to wells 2 through 12.

-

Add 100 µL of the test compound at 2x the highest desired concentration to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding 50 µL from the last dilution well. This creates a concentration gradient across the plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (inoculum, no compound) and a negative control (broth only).

-

Seal the plate and incubate at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[22] This can be confirmed by reading the optical density with a plate reader.

-

Data Interpretation and SAR

The antimicrobial activity of this compound derivatives can be quantified by their MIC values.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Benzofuran Amide | S. aureus (Gram-positive) | 6.25 | [4] |

| Benzofuran Amide | E. coli (Gram-negative) | 6.25 | [4] |

| Substituted Benzofuran | C. albicans (Fungus) | 100 | [23] |

| Aza-benzofuran | S. aureus (Gram-positive) | 12.5 | [24] |

Table 2: Representative antimicrobial activities of benzofuran derivatives. The data illustrates the potential of the scaffold against diverse microbial classes.

Key SAR Insights:

-

Substitutions at the C-6 position with electron-withdrawing groups like bromo are found to greatly impact antibacterial activity.[2]

-

The presence of hydroxyl and nitro groups, in addition to halogens, at positions 4, 5, and 6 can also produce potent antimicrobial activity.[11]

-

Compounds bearing two bromo substituents, one on the benzofuran ring and another on an attached phenyl ring, have shown excellent antibacterial activity.[2]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases.[25] Benzofuran derivatives have been investigated as anti-inflammatory agents, often acting by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[4][26]

Experimental Evaluation: In Vitro and In Vivo Models

A dual approach using both in vitro and in vivo models provides a comprehensive assessment of anti-inflammatory potential.

This assay measures the ability of a compound to inhibit the production of NO in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).[24][27]

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

-

NO Measurement: Collect the cell supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.

-

Analysis: Compare the nitrite levels in treated wells to the LPS-stimulated control to determine the percentage of NO inhibition.

This is a classic and reliable acute inflammation model in rodents (typically rats or mice) used to evaluate the efficacy of anti-inflammatory drugs.[25][28]

-

Acclimatization: Acclimatize animals to the laboratory conditions.

-

Compound Administration: Administer the test compound orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin.

-

Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized edema.[29]

-

Measurement of Edema: Measure the paw volume or thickness using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Analysis: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the vehicle-treated control group.

Caption: Workflow for the Carrageenan-Induced Paw Edema in vivo model.

Data Interpretation and SAR

Results from these assays can reveal potent anti-inflammatory agents.

| Compound Class | Assay | Result | Reference |

| Aza-benzofuran | In Vitro NO Inhibition | IC₅₀ = 16.5 µM | [24] |

| Benzofuran Amide | In Vivo Paw Edema | 71.1% inhibition at 2h | [4] |

Table 3: Representative anti-inflammatory activities of benzofuran derivatives.

Key SAR Insights:

-

Studies have shown that benzofuran amide derivatives can be highly effective at inhibiting carrageenan-induced paw edema.[4]

-

The ability to inhibit NO production is a key indicator of anti-inflammatory potential, and certain benzofuran structures show potency comparable to or greater than standard controls like celecoxib.[24]

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic placement of the bromo and methyl groups provides a foundation for potent anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols and SAR insights detailed in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize new derivatives.

Future research should focus on:

-

Lead Optimization: Expanding the library of derivatives to further refine SAR and improve potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Toxicology: Advancing the most promising leads into more complex animal models of disease to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

By leveraging the chemical tractability and proven biological potential of this scaffold, the scientific community can continue to develop innovative treatments for a range of human diseases.

References

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

-

Ghosh, S., et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. MDPI. [Link]

-

Nakamura, T., et al. (2020). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed. [Link]

-

Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

-

Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Semantic Scholar. [Link]

-

Patel, M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Sarsam, S. I. (2022). Study of Benzofuran Derivatives and their Biological Significance. International Journal for Scientific Research and Development. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Niu, X., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

-

Redoxis. (n.d.). In vivo Acute Inflammatory Models. Redoxis. [Link]

-

World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

-

Spencer, H. J. (Ed.). (2007). Antimicrobial Susceptibility Testing Protocols. Routledge. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

-

Czerwonka, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

-

Czerwonka, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

-

Salih, N., et al. (2023). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

-

Czerwonka, A., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences. [Link]

-

Zhang, X., et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

-

Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

-

Nawrot-Modranka, J., et al. (2015). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. [Link]

-

Singh, G., & Dangi, R. S. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. [Link]

-

Reddy, T. S., & Kumar, V. P. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave. [Link]

-

Salih, N., et al. (2017). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. ResearchGate. [Link]

-

Al-Mourabit, A., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry. [Link]

-

Krupanidhi, A. M., et al. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. [Link]

-

Ghorab, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports. [Link]

-

Salih, N., et al. (2023). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. ResearchGate. [Link]

-

Asif, M. (2015). Benzofurans: A new profile of biological activities. ResearchGate. [Link]

-

Zhang, X., et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. ResearchGate. [Link]

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jopcr.com [jopcr.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 6-Bromo-3,5-dimethylbenzofuran | Benchchem [benchchem.com]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate | MDPI [mdpi.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. woah.org [woah.org]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. integra-biosciences.com [integra-biosciences.com]

- 22. apec.org [apec.org]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 29. ijpras.com [ijpras.com]

The Ubiquitous 3-Methylbenzofuran Scaffold: A Technical Guide to its Natural Occurrence, Biosynthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Methylbenzofuran Core

The benzofuran moiety, a heterocyclic scaffold consisting of a fused benzene and furan ring, is a privileged structure in the realm of natural products and medicinal chemistry.[1][2] Its derivatives exhibit a remarkable array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] Among the various substituted benzofurans, those bearing a methyl group at the 3-position represent a significant and recurring motif in nature. This in-depth technical guide provides a comprehensive overview of the natural occurrence of substituted 3-methylbenzofurans, their biosynthetic origins, methodologies for their isolation and structural elucidation, and their biological significance, with a focus on providing actionable insights for researchers in drug discovery and development.

Part 1: Natural Occurrence of Substituted 3-Methylbenzofurans

Substituted 3-methylbenzofurans are found in a diverse range of natural sources, from higher plants to fungi. These compounds often play a role in the plant's defense mechanisms and have been isolated from various plant tissues, including bark, leaves, and roots.

Key Examples from the Plant Kingdom: The Eupomatenoids

A prominent class of naturally occurring substituted 3-methylbenzofurans is the eupomatenoids, which are neolignans isolated from the primitive angiosperm family Eupomatiaceae, particularly from the bark of Eupomatia laurina.[5] These compounds are characterized by a 3-methyl-2-phenyl-5-(E)-propenylbenzofuran core with varying substitution patterns on the phenyl and benzofuran rings.

| Compound | Structure | Natural Source | Reported Biological Activity |

| Eupomatenoid-7 | 2-(4-methoxyphenyl)-3-methyl-5-(E)-propenylbenzofuran | Eupomatia laurina | Cytotoxic |

| Eupomatenoid-8 | 2-(3,4-dimethoxyphenyl)-3-methyl-5-(E)-propenylbenzofuran | Eupomatia laurina | Cytotoxic |

| Eupomatenoid-13 | 2-(4'-hydroxyphenyl)-7-methoxy-3-methyl-5-(E)-propenylbenzofuran | Eupomatia laurina | Anti-inflammatory |

Other Notable Examples

Beyond the eupomatenoids, other substituted 3-methylbenzofurans have been identified in various plant and fungal species, showcasing the broad distribution of this scaffold.

| Compound | Natural Source | Reported Biological Activity |

| 3-Methyl-benzofuran-5-ol | Used in perfume compositions, potential natural sources under investigation | Fragrance component |

| Derivatives from Styrax species | Various Styrax species | Acetylcholinesterase inhibition |

| Fungal Metabolites | Various fungal species | Antifungal |

Part 2: Biosynthesis of the 3-Methylbenzofuran Core

Understanding the biosynthetic pathway of substituted 3-methylbenzofurans is crucial for their potential biotechnological production and for derivatization studies. While the biosynthesis of many of these compounds is not fully elucidated, studies on related benzofurans in plants like Tagetes patula provide significant insights.[6] The formation of the benzofuran ring system is a multi-step process involving precursors from two major metabolic pathways: the shikimate pathway and the deoxyxylulose phosphate (DXP) pathway.

The benzenoid portion of the benzofuran ring is derived from the shikimate pathway, which produces aromatic amino acids like phenylalanine.[7][8] The furan ring, including the methyl group at the 3-position, is typically derived from the DXP pathway, which generates isoprenoid building blocks.[6]

A plausible biosynthetic pathway for a substituted 3-methylbenzofuran is depicted below:

Caption: Proposed biosynthetic pathway of a substituted 3-methylbenzofuran.

Part 3: Extraction and Isolation Protocol: A Representative Workflow for Eupomatenoids

The isolation of substituted 3-methylbenzofurans from their natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following is a representative protocol for the isolation of eupomatenoids from the bark of Eupomatia laurina.

Step-by-Step Methodology

-

Material Preparation:

-

Collect fresh bark of Eupomatia laurina.

-

Air-dry the bark in a well-ventilated area, protected from direct sunlight.

-

Grind the dried bark into a coarse powder.

-

-

Solvent Extraction:

-

Macerate the powdered bark with a non-polar solvent such as hexane or dichloromethane at room temperature for 24-48 hours. This initial extraction targets the less polar eupomatenoids.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Subsequently, perform a second extraction on the plant material using a more polar solvent like ethyl acetate or methanol to isolate more polar constituents.[1]

-

Filter and concentrate the second extract separately.

-

-

Preliminary Fractionation (VLC):

-

Subject the crude extracts to Vacuum Liquid Chromatography (VLC) on silica gel.

-

Elute with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate, followed by methanol.

-

Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

-

-

Column Chromatography (CC):

-

Combine fractions with similar TLC profiles.

-

Purify the combined fractions further using gravity-flow Column Chromatography on silica gel.

-

Employ a less polar solvent system, such as a hexane-ethyl acetate gradient, for finer separation.

-

-

Preparative Thin Layer Chromatography (Prep-TLC):

-

For final purification of individual compounds, use Preparative Thin Layer Chromatography.

-

Apply the partially purified fractions as a band onto a silica gel plate.

-

Develop the plate with an appropriate solvent system.

-

Visualize the separated bands under UV light (254 nm and 366 nm).

-

Scrape the bands corresponding to the target compounds, and elute the compounds from the silica gel with a suitable solvent (e.g., chloroform or ethyl acetate).

-

-

Crystallization:

-

If the isolated compound is a solid, attempt crystallization from a suitable solvent or solvent mixture to obtain a pure, crystalline product.

-

Caption: General workflow for the isolation of substituted 3-methylbenzofurans.

Part 4: Structural Elucidation: A Guide to Spectroscopic Techniques

The unambiguous determination of the structure of a novel substituted 3-methylbenzofuran relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments is typically employed.[9][10]

Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

-

-

1D NMR Spectra Acquisition:

-

¹H NMR: Acquire a proton NMR spectrum to determine the number of different types of protons, their chemical environment, and their coupling patterns.

-

¹³C NMR and DEPT: Acquire a carbon-13 NMR spectrum, along with Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments, to determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Identify proton-proton coupling networks (¹H-¹H correlations), which helps in tracing out spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton with its directly attached carbon atom (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveal long-range correlations between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting different spin systems and establishing the overall molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, which is essential for elucidating the stereochemistry of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can offer valuable structural clues.[2][11]

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Analyze the sample using an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer to obtain the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

The accurate mass measurement allows for the determination of the elemental composition of the molecule.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

The fragmentation pattern provides information about the different structural motifs within the molecule and how they are connected.[3]

-

Part 5: Biological Activities and Toxicological Considerations

Pharmacological Potential

Naturally occurring substituted 3-methylbenzofurans have demonstrated a range of promising biological activities, making them attractive scaffolds for drug discovery.

-

Anticancer Activity: Several eupomatenoids have exhibited cytotoxic effects against various cancer cell lines.[12] The mechanism of action is often multifactorial, involving the induction of apoptosis and the inhibition of key signaling pathways.

-

Anti-inflammatory Activity: Eupomatenoid-13 has been shown to possess anti-inflammatory properties.[3]

-